AF488 DBCO: A Technical Guide for Bioorthogonal Labeling
AF488 DBCO: A Technical Guide for Bioorthogonal Labeling
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of AF488 DBCO in copper-free click chemistry.
AF488 DBCO is a fluorescent labeling reagent that combines the bright and photostable AF488 fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1][2] This combination allows for the specific and covalent attachment of the fluorescent dye to azide-containing biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction is highly efficient, occurs under mild, physiological conditions, and is ideal for labeling in living cells and other complex biological systems where copper catalysts would be cytotoxic.[3][5]
Core Principles and Advantages
The SPAAC reaction is driven by the high ring strain of the DBCO group, which readily reacts with an azide (B81097) to form a stable triazole linkage without the need for a copper catalyst.[6] This bioorthogonal approach, meaning the reaction occurs without interfering with native biochemical processes, offers several key advantages for researchers:
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Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for live-cell imaging and in vivo applications.[3][5]
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High Specificity: The azide and DBCO groups are highly selective for each other, minimizing off-target labeling and background fluorescence.
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Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological temperature and pH.[3]
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Photostability and Brightness: The AF488 fluorophore is a bright, green-fluorescent dye with high photostability and a fluorescence quantum yield of approximately 0.91-0.92, making it well-suited for demanding imaging applications like flow cytometry and confocal microscopy.[2]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for AF488 DBCO is presented in the tables below for easy reference and comparison.
| Chemical Properties | |
| Molecular Formula | C₃₉H₂₈N₄O₁₁S₂[3] |
| Molecular Weight | ~792.8 g/mol [3] |
| Appearance | Orange solid[3] |
| Solubility | Water, DMSO, DMF[3] |
| Purity | ≥ 95% (HPLC)[3] |
| Spectroscopic Properties | |
| Excitation Maximum (λex) | ~495 nm[2][3] |
| Emission Maximum (λem) | ~519 nm[2] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | ~0.91[2] |
| Storage and Handling | |
| Storage Conditions | -20°C, protected from light[2] |
| Shelf Life | 12-24 months from receipt when stored properly[2][3] |
| Handling | Allow to warm to room temperature before opening. Prepare stock solutions in a suitable solvent like DMSO. |
Reaction Mechanism and Experimental Workflows
The core of AF488 DBCO's utility lies in the SPAAC reaction. The following diagrams, generated using the DOT language, illustrate the reaction mechanism and typical experimental workflows for cell and protein labeling.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling azide-modified cells with AF488 DBCO.
Caption: Experimental workflow for labeling an azide-modified protein with AF488 DBCO.
Experimental Protocols
Detailed methodologies for key applications of AF488 DBCO are provided below.
Protocol 1: Labeling of Cell Surface Glycans for Flow Cytometry
This protocol describes the labeling of cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
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Azide-labeled cells (e.g., cultured in the presence of an azide-containing sugar like Ac₄ManNAz)
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AF488 DBCO
-
Anhydrous DMSO
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Phosphate-buffered saline (PBS), pH 7.4
-
FACS buffer (PBS containing 2% FBS and 1 mM EDTA)
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Flow cytometry tubes
Procedure:
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Cell Preparation:
-
Harvest azide-labeled cells and wash them twice with pre-warmed PBS to remove any unreacted azide-containing sugar.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/100 µL.
-
-
AF488 DBCO Labeling Solution Preparation:
-
Prepare a 10 mM stock solution of AF488 DBCO in anhydrous DMSO.
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Dilute the AF488 DBCO stock solution in FACS buffer to a final working concentration of 20-50 µM.
-
-
Labeling Reaction:
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Add the AF488 DBCO labeling solution to the cell suspension.
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Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically for your specific cell type.
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-
Washing:
-
After incubation, wash the cells three times with 2 mL of FACS buffer to remove any unreacted AF488 DBCO. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the labeled cells by flow cytometry using the appropriate laser (e.g., 488 nm) and emission filter for AF488.
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Protocol 2: Labeling of Azide-Modified Proteins
This protocol provides a general method for labeling a purified protein containing an azide group.
Materials:
-
Azide-modified protein
-
AF488 DBCO
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4, amine-free)
-
Size exclusion chromatography column (or other protein purification system)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
AF488 DBCO Solution Preparation:
-
Prepare a 10 mM stock solution of AF488 DBCO in anhydrous DMSO.
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-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the AF488 DBCO stock solution to the protein solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted AF488 DBCO and byproducts using a desalting column (size exclusion chromatography) or dialysis against a suitable buffer.
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-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or UV-Vis spectrophotometry.
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Applications in Research and Drug Development
The versatility of AF488 DBCO makes it a valuable tool in various research and development areas:
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Fluorescence Imaging: Visualization of cellular components, such as glycans, proteins, and lipids, in live or fixed cells with high signal-to-background ratios.
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Flow Cytometry: Quantification and sorting of labeled cells based on the fluorescence intensity of AF488.
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Bioorthogonal Conjugation: Efficient labeling of a wide range of azide-modified biomolecules, including proteins, nucleic acids, and glycans, with minimal perturbation to their native function.
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High-Content Imaging and Screening: Use in automated microscopy platforms for studying cellular processes and drug effects.
